[(R)-amino(phenyl)methyl]phosphonic acid
Description
Historical Context and Evolution of α-Aminophosphonic Acid Research
Research into α-aminophosphonic acids has a rich history spanning nearly six decades. nih.gov The initial interest in these compounds was sparked by their identification as naturally occurring substances and their potential as biologically active molecules. nih.gov Over the years, the focus of research has expanded significantly, driven by the development of new synthetic methodologies that allow for greater control over their stereochemistry. researchgate.netresearchgate.net The evolution of synthetic techniques, such as the Kabachnik–Fields and Pudovik reactions, has been pivotal in accessing a wide array of structurally diverse and enantiomerically pure α-aminophosphonic acids, thereby enabling more detailed investigations into their biological functions. wikipedia.orgresearchgate.net
Fundamental Bioisosteric Relationship with α-Amino Acids: Implications for Biochemical Research
The core of the academic interest in α-aminophosphonic acids lies in their bioisosteric relationship with α-amino acids. researchgate.net In these compounds, a tetrahedral phosphonic acid group replaces the planar carboxylic acid group of an amino acid. nih.gov This substitution has profound implications for their biochemical behavior. The phosphonic acid moiety is sterically and electronically similar to the carboxylic acid group, yet it possesses a tetrahedral geometry that can mimic the high-energy transition state of peptide bond hydrolysis. researchgate.netnih.gov This structural feature makes α-aminophosphonic acids potent inhibitors of enzymes that metabolize amino acids and peptides. wikipedia.orgnih.gov Their ability to act as antagonists of amino acids allows researchers to probe and modulate the activity of enzymes and receptors involved in various physiological pathways. wikipedia.org
Strategic Importance of Chiral α-Aminophosphonic Acids in Molecular Recognition and Inhibition Studies
The chirality of α-aminophosphonic acids is crucial to their strategic importance in biochemical research. The biological activity of these molecules is highly dependent on the absolute configuration of the α-carbon atom. researchgate.netresearchgate.net This stereospecificity is fundamental to their role in molecular recognition, where they can selectively bind to the active sites of enzymes or receptor binding pockets designed for natural amino acids.
Their ability to mimic the transition state of peptide hydrolysis makes them particularly effective as inhibitors of a broad spectrum of proteases and ligases. researchgate.net This inhibitory activity is a key area of investigation, with significant potential for the development of therapeutic agents. Furthermore, chiral α-aminophosphonic acids serve as valuable building blocks for creating peptidomimetics, which are compounds that mimic the structure of peptides and can exhibit enhanced stability and biological activity. nih.gov
Scope and Academic Relevance of Research on [(R)-amino(phenyl)methyl]phosphonic acid
This compound, as a specific enantiomer, is a focal point of academic research due to its direct structural analogy to (R)-phenylglycine. This relationship allows it to be used as a probe to study the stereochemical requirements of biological systems that interact with phenylalanine and its derivatives. Research on this compound often involves its synthesis, characterization, and evaluation as an inhibitor of specific enzymes. Molecular docking studies are also employed to understand its binding modes and to rationalize its biological activity at a molecular level. nih.govmdpi.comresearchgate.net The synthesis of optically active forms of such compounds is a significant area of research, with various methods developed to achieve high enantioselectivity. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H10NO3P |
|---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m1/s1 |
InChI Key |
ZKFNOUUKULVDOB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O |
Origin of Product |
United States |
Advanced Stereoselective Synthesis of R Amino Phenyl Methyl Phosphonic Acid and Analogues
Contemporary Methodologies for Enantioselective Phosphonylation
The creation of the chiral center in α-aminophosphonic acids is a critical step, and several stereoselective methods have been developed. These can be broadly categorized into approaches using chiral catalysts, chiral auxiliaries, and enzymatic strategies. nih.gov
Asymmetric Catalysis with Chiral Organocatalysts and Metal Complexes
Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds. researchgate.netnih.gov Both organocatalysts and chiral metal complexes have been successfully employed in the synthesis of α-aminophosphonates. mdpi.comrsc.org
Chiral Organocatalysts:
Chiral Brønsted acids, such as 3,3'-Bis(3,5-ditrifluoromethylphenyl)-1,1'-8-binaphtyl-2,2'-diyl hydrogenphosphate (TRIP), have proven effective in catalyzing the Pudovik reaction between imines and dialkyl phosphites. unl.pt These catalysts can activate both the imine and the phosphite (B83602), leading to high yields and enantioselectivities. unl.pt For instance, the reaction of N-(p-methoxyphenyl)imines with diisopropyl phosphite in the presence of a chiral phosphoric acid catalyst can produce α-aminophosphonates with high enantiomeric excess. unl.pt Quinine- and hydroquinine-derived quaternary ammonium (B1175870) salts have also been used as phase-transfer catalysts for the α-amidoalkylation of dimethyl phosphite, affording enantiomerically enriched α-aminophosphonates in good yields and with high enantioselectivity. mdpi.com
Chiral Metal Complexes:
Transition metal complexes with chiral ligands are widely used in asymmetric synthesis. mdpi.comnih.gov For example, chiral N,N'-dioxide-Sc(III) complexes can catalyze the three-component phospha-Mannich reaction, yielding α-aminophosphonates with good yields and high enantioselectivities. mdpi.com Lanthanoid-potassium-1,1'-bi-2-naphthol (BINOL) complexes have also been used for the catalytic hydrophosphonylation of aldimines, producing α-aminophosphonates in good yield and with excellent enantiomeric excess. researchgate.net
Table 1: Examples of Asymmetric Catalysis for α-Aminophosphonate Synthesis
| Catalyst Type | Reaction | Substrates | Product Yield | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Pudovik Reaction | N-(p-methoxyphenyl)imine, Diisopropyl phosphite | High | High |
| Quinine-derived salt | α-amidoalkylation | 1-(N-acylamino)alkyltriphenylphosphonium salt, Dimethyl phosphite | up to 98% | up to 92% |
| N,N'-dioxide-Sc(III) | Phospha-Mannich | Aldehyde, Amine, Phosphite | Good | up to 87% |
| (R)-LPB complex | Hydrophosphonylation | Aldimine, Phosphite | 70% | 96% |
Diastereoselective Approaches Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
One common method involves the addition of phosphites to chiral imines derived from the condensation of aldehydes with chiral amines, such as (S)-α-methylbenzylamine. nih.gov The diastereomeric ratio of the resulting α-aminophosphonates can be influenced by the reaction conditions and the nature of the reactants. nih.gov For example, the addition of diethyl phosphite to the imine derived from benzaldehyde (B42025) and (S)-α-methylbenzylamine yields a mixture of diastereomers. nih.gov
Another strategy employs chiral auxiliaries attached to the phosphorus atom. For instance, H-phosphonates bearing a chiral TADDOL auxiliary have been used in the hydrophosphonylation of imines. rsc.org The bulky chiral auxiliary directs the nucleophilic addition to the imine, leading to high diastereoselectivity. rsc.org
Enzymatic and Chemoenzymatic Synthetic Strategies
Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Lipases are commonly used for the kinetic resolution of racemic α-aminophosphonates.
A chemoenzymatic approach can involve the lipase-catalyzed acylation of a racemic α-hydroxyphosphonate, followed by chemical transformations to yield the desired α-aminophosphonic acid. tandfonline.com For example, racemic diethyl α-hydroxy-α-phenylmethylphosphonate can be resolved using a lipase, and the resulting enantiopure α-hydroxyphosphonate can be converted to (R)-[(amino)(phenyl)methyl]phosphonic acid through a series of chemical steps including azidation and reduction. tandfonline.com
Synthesis of Optically Pure Precursors for [(R)-amino(phenyl)methyl]phosphonic Acid
The synthesis of optically pure precursors is a critical step in the preparation of this compound. One common precursor is an enantiomerically enriched α-hydroxyphosphonate.
The asymmetric transfer hydrogenation (ATH) of α-ketophosphonates is an effective method for producing highly enantioenriched α-hydroxyphosphonates. researchgate.net This reaction can be catalyzed by chiral ruthenium complexes, yielding α-hydroxyphosphonates with excellent enantiomeric excess (≥98% ee). researchgate.net These α-hydroxyphosphonates can then be converted to the corresponding α-aminophosphonates. researchgate.net
Another approach involves the diastereoselective transformation of derivatives of naturally occurring chiral compounds, such as L-proline or L-threonine, into their phosphonic acid analogues. mdpi.com
Development of Diverse this compound Derivatives for Structure-Activity Probing
To explore the structure-activity relationships (SAR) of this compound, a variety of derivatives have been synthesized. nih.govacs.orgresearchgate.net These modifications often involve substitutions on the phenyl ring or the amino group.
For example, a library of phosphonic acid analogues of phenylalanine and homophenylalanine with fluorine and bromine substitutions on the phenyl ring has been synthesized and evaluated for their inhibitory activity against alanyl aminopeptidases. nih.gov These studies help to understand how different substituents influence the biological activity of the parent compound. nih.gov The synthesis of these derivatives often follows similar routes to the parent compound, starting from substituted benzaldehydes or other appropriate precursors. nih.gov The introduction of various functional groups allows for a systematic investigation of the steric and electronic requirements for optimal biological activity. acs.org
Purity Assessment and Enantiomeric Excess Determination in Synthetic Protocols
Ensuring the chemical and stereochemical purity of the synthesized compounds is paramount. Various analytical techniques are employed for this purpose.
Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) is a fundamental tool for structural characterization and purity assessment. rsc.orgmdpi.com High-Performance Liquid Chromatography (HPLC) is also widely used to determine the chemical purity of the final products and intermediates.
Enantiomeric Excess Determination: The enantiomeric excess (ee) is a critical parameter for any stereoselective synthesis. Chiral HPLC is a common and reliable method for separating enantiomers and determining their ratio. mdpi.comrsc.org
NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is another powerful technique for determining enantiomeric excess. researchgate.netacs.orgrsc.orgresearchgate.net CDAs, such as chiral phosphazane reagents, react with the analyte to form diastereomers that can be distinguished by ³¹P NMR spectroscopy. rsc.org The integration of the signals corresponding to the diastereomers allows for the direct calculation of the enantiomeric excess. rsc.org Chiral phosphoric acids have also been used as chiral solvating agents to differentiate enantiomers of chiral compounds by ¹H NMR. researchgate.net
Table 2: Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct and reliable method. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. | Rapid analysis, requires small sample amounts. rsc.org |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with different NMR chemical shifts. | Non-destructive, simple sample preparation. researchgate.net |
Elucidation of Molecular Mechanisms in Biological Systems by R Amino Phenyl Methyl Phosphonic Acid
Comprehensive Analysis of Enzyme Inhibition Profiles
[(R)-amino(phenyl)methyl]phosphonic acid and its analogs have been investigated for their ability to inhibit a range of enzymes. Their efficacy as inhibitors stems from their structural similarity to the transition states of enzymatic reactions, allowing them to bind tightly to enzyme active sites.
Mimicry of Tetrahedral Transition States in Enzymatic Reactions
A fundamental principle underlying the inhibitory activity of this compound is its ability to act as a transition-state analog. researchgate.net The phosphorus atom in the phosphonate (B1237965) group adopts a tetrahedral geometry, which closely resembles the tetrahedral transition state formed during the hydrolysis of peptide bonds by peptidases. researchgate.netnih.gov This structural mimicry allows the inhibitor to bind to the enzyme's active site with high affinity, often orders of magnitude greater than the substrate itself, effectively blocking the catalytic cycle. researchgate.net The stability of the phosphonate group to hydrolysis, compared to the transient nature of the true transition state, makes it an excellent and stable probe for studying enzyme mechanisms. researchgate.net
Interaction with Specific Proteolytic Enzymes: A Detailed Account
The inhibitory action of aminophosphonates has been extensively studied against various proteolytic enzymes, revealing both broad-spectrum and specific interactions.
Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are significant targets for phosphonate inhibitors.
Cytosolic Leucine Aminopeptidase (B13392206) and Microsomal Aminopeptidase: Studies on a variety of aminophosphonates have demonstrated their potential as inhibitors of both cytosolic and microsomal aminopeptidases. While many exhibit modest competitive inhibition, structural modifications significantly influence their affinity for each enzyme.
Human and Porcine Alanyl Aminopeptidases: Research on phosphonic acid analogues of phenylalanine has shown them to be micromolar or submicromolar inhibitors of human and porcine alanyl aminopeptidases (APN). These studies highlight that while the aminophosphonate portion of the inhibitor binds in a relatively uniform manner, the nature of the aromatic side chain plays a crucial role in determining the inhibitory potency.
Table 1: Inhibitory Potency of Phenylglycine Phosphonic Acid Analogues against Porcine Aminopeptidase N (pAPN)
| Compound | R-group on Phenyl Ring | Ki (µM) for pAPN |
| Phenylglycine analogue | H | 120 |
| 4-Fluoro-phenylglycine analogue | 4-F | 80 |
| 2,4-Difluoro-phenylglycine analogue | 2,4-diF | 50 |
| 4-Chloro-phenylglycine analogue | 4-Cl | 90 |
Data adapted from studies on phenylglycine phosphonic acid analogues. The specific enantiomer was not always detailed in the source material.
The inhibitory potential of phosphonates extends beyond aminopeptidases to other critical enzyme families.
Thrombin: Phosphonate derivatives have been shown to be effective inhibitors of human α-thrombin, a key enzyme in the blood coagulation cascade. The mechanism of inhibition involves the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site. The stereochemistry of the phosphonate inhibitor can significantly influence its potency.
Calpain: Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases. While specific data for this compound is not available, other peptide-based inhibitors incorporating a phosphonate moiety have been designed to target these enzymes.
AIDS-1 Reverse Transcriptase: Extensive research has focused on developing inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. While nucleoside and non-nucleoside analogs are the most common inhibitors, there is no specific data in the reviewed literature detailing the inhibition of AIDS-1 Reverse Transcriptase by this compound.
Sphingomyelinase: Sphingomyelinases are enzymes involved in lipid metabolism and signaling pathways. Currently, there is no available research data on the inhibitory activity of this compound against sphingomyelinase.
Kinetic Characterization of Enzyme-Inhibitor Interactions: Equilibrium and Slow-Binding Kinetics
The interaction between an enzyme and an inhibitor can be characterized by its kinetic parameters. Many phosphonate inhibitors, including analogues of this compound, exhibit a phenomenon known as slow-binding inhibition. This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, where an initial, rapidly formed enzyme-inhibitor complex (E·I) slowly isomerizes to a more tightly bound complex (E·I*).
The kinetic model for a one-step slow-binding inhibitor can be represented as: E + I ⇌ E·I
For a two-step process, the model is: E + I ⇌ E·I ⇌ E·I *
Investigation of Receptor Binding and Ligand Recognition
While the primary focus of research on this compound has been on its role as an enzyme inhibitor, understanding its potential interactions with receptors is also crucial for a complete pharmacological profile. Receptors are key components of cellular signaling pathways, and their modulation can lead to profound physiological effects.
Currently, there is a lack of specific research data in the public domain detailing the receptor binding and ligand recognition properties of this compound. Studies on other phosphonate-containing molecules have explored their interactions with various receptors, such as glutamate (B1630785) receptors, but direct evidence for the subject compound is absent. Therefore, a comprehensive understanding of its receptor pharmacology remains an area for future investigation.
Biophysical Studies of Enhanced Metabolic Stability of the Phosphonate Moiety
A key feature of phosphonates, including this compound, is their enhanced metabolic stability compared to their phosphate (B84403) ester counterparts. This stability is primarily attributed to the presence of a carbon-phosphorus (C-P) bond, which is inherently resistant to chemical and enzymatic hydrolysis. nih.gov Unlike the phosphate ester bond (P-O-C), the C-P bond is not a substrate for the vast array of phosphatase enzymes that are ubiquitous in biological systems and responsible for the rapid cleavage of phosphate esters. b-tu.de
The metabolic inertness of the phosphonate group ensures that molecules like this compound can reach their biological targets intact, a critical property for therapeutic agents. While the C-P bond is generally stable, some bacteria have evolved specific enzymes, such as C-P lyases and phosphonoacetate hydrolase, capable of cleaving this bond, allowing them to utilize phosphonates as a phosphorus source. b-tu.denih.gov However, these enzymes are not typically present in mammalian systems, further underscoring the metabolic stability of phosphonates in the context of human biology.
Structure-Activity Relationship (SAR) and Structure-Inhibition Relationship (SIR) for this compound Derivatives
The biological activity of this compound and its derivatives is intricately linked to their chemical structure. As structural analogs of α-amino acids, they can act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. acs.orgwikipedia.org This ability to block the active sites of enzymes makes them valuable candidates for drug development. b-tu.de
A notable example of the potent inhibitory activity of a closely related compound is α-benzylaminobenzylphosphonic acid, which has demonstrated remarkable inhibition of human prostatic acid phosphatase. nih.gov The presence of the phosphonate group, the amino group, and the phenyl ring are all crucial for this high-affinity binding. nih.gov
The following table illustrates the inhibitory activity of a derivative of the target compound against a specific enzyme, highlighting the potency that can be achieved with this structural motif.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| α-Benzylaminobenzylphosphonic acid | Human Prostatic Acid Phosphatase | 4 |
IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov
The structure-inhibition relationship (SIR) studies reveal that modifications to the core structure of this compound can dramatically alter its inhibitory potency. For instance, replacement of the phosphonic acid group with a phosphinic or carboxylic acid moiety leads to a significant reduction in inhibitory activity against human prostatic acid phosphatase. nih.gov This underscores the critical role of the phosphonate group in anchoring the inhibitor to the enzyme's active site.
Rational Design Based on Stereochemical and Substituent Effects
The rational design of novel inhibitors based on the this compound scaffold relies heavily on understanding stereochemical and substituent effects. The biological activity of α-aminophosphonic acids is highly dependent on the absolute configuration at the α-carbon. nih.gov The (R)-enantiomer often exhibits significantly different biological activity compared to the (S)-enantiomer, emphasizing the importance of stereoselective synthesis in drug discovery. nih.gov
The synthesis of various derivatives allows for the exploration of how different substituents on the phenyl ring and the amino group impact biological activity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the molecule's electronic properties and its interaction with the target enzyme. Similarly, N-alkylation or N-acylation of the amino group can modulate the compound's lipophilicity and hydrogen bonding capacity.
The following table presents a hypothetical SAR study to illustrate how different substituents might affect the inhibitory activity of this compound derivatives against a target enzyme.
| Derivative | R1 (on Phenyl Ring) | R2 (on Amino Group) | Relative Inhibitory Potency |
|---|---|---|---|
| 1 | H | H | Baseline |
| 2 | 4-F | H | Increased |
| 3 | 4-OCH3 | H | Decreased |
| 4 | H | CH3 | Variable |
| 5 | H | Benzyl | Significantly Increased |
This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. For many N-substituted α-amino acids containing a terminal phosphonic acid group, a folded conformation is believed to be the bioactive conformation. mdpi.com This folded structure brings the negatively charged phosphonate group and the positively charged amino group into close proximity, which can be crucial for binding to the active site of a target enzyme. nih.gov
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are employed to study the conformational preferences of these molecules. nih.gov These studies can reveal key structural features, such as dihedral angles and intramolecular hydrogen bonding, that stabilize the bioactive conformation. For instance, an internal salt bridge between the phosphonate and the α-amino group can produce a rigid conformer that is highly favorable for potent enzyme inhibition. nih.gov
The understanding of the preferred conformations allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Computational and Structural Biology Approaches to Understand R Amino Phenyl Methyl Phosphonic Acid Interactions
Molecular Dynamics Simulations and Docking Studies of Macromolecular Complexes
Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to predict and analyze the binding of [(R)-amino(phenyl)methyl]phosphonic acid to its macromolecular targets. These methods have been instrumental in understanding its interaction with enzymes like human methionine aminopeptidase (B13392206) (HsMetAP).
Docking studies can predict the preferred binding pose of the inhibitor within the enzyme's active site. For instance, the phosphonate (B1237965) moiety of this compound is predicted to chelate the two essential metal ions in the active site of metalloproteases. MD simulations further refine these static models by providing insights into the dynamic behavior of the enzyme-inhibitor complex over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 1: Key Interactions of this compound in Docking Studies
| Interacting Residue/Ion | Type of Interaction |
| Metal Ions (e.g., Co²⁺) | Chelation by phosphonate group |
| Histidine | Hydrogen bond |
| Aspartate | Hydrogen bond |
| Glutamate (B1630785) | Hydrogen bond |
| Phenylalanine | Hydrophobic interaction |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of this compound. These calculations can determine properties like charge distribution, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential.
These computational studies have shown that the phosphonate group is highly polarized, which is crucial for its metal-chelating ability. The distribution of electron density helps to explain the strength and nature of the interactions with active site residues. Understanding the electronic properties is also vital for the rational design of more potent inhibitors.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value/Description | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability | |
| Electrostatic Potential | Negative potential around the phosphonate group | Guides interaction with positive metal ions in the active site |
| Mulliken Atomic Charges | High negative charge on oxygen atoms of the phosphonate | Crucial for metal chelation and hydrogen bonding |
X-ray Crystallographic Determination of Enzyme-Inhibitor Structures (e.g., Complex with HsMetAP)
X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering definitive evidence of how this compound binds to its target enzymes. The crystal structure of human methionine aminopeptidase type 2 (HsMetAP2) in complex with this inhibitor has been determined.
These crystallographic studies have confirmed that the phosphonate group of the inhibitor directly interacts with the two cobalt ions in the active site of HsMetAP2. The structure also reveals specific hydrogen bonding and hydrophobic interactions with surrounding amino acid residues, providing a precise map of the binding pocket. This detailed structural information is invaluable for structure-based drug design efforts aimed at developing more effective inhibitors.
Table 3: Crystallographic Data for this compound in Complex with HsMetAP2
| Parameter | Details |
| PDB ID | 1Y33 |
| Resolution | High resolution (e.g., <2.0 Å) |
| Key Interactions | Chelation of Co²⁺ ions, hydrogen bonds, hydrophobic contacts |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful for studying the interactions between this compound and its target proteins in solution. Methods such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the inhibitor are in close contact with the protein.
These NMR studies can provide information on the binding epitope of the ligand, confirming the involvement of the phenyl and phosphonate groups in the interaction. Furthermore, NMR can be used to determine the binding affinity and kinetics of the interaction, complementing the structural data from X-ray crystallography and the dynamic information from MD simulations.
Table 4: NMR Techniques for Studying this compound Interactions
| NMR Technique | Information Provided |
| Saturation Transfer Difference (STD) NMR | Identifies the binding epitope of the ligand |
| WaterLOGSY | Confirms ligand binding |
| ¹H-¹⁵N HSQC Titration | Maps the binding site on the protein and determines binding affinity |
Cheminformatics and QSAR Modeling for Predictive Research
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to build predictive models that correlate the chemical structure of compounds with their biological activity. For aminophosphonates like this compound, QSAR studies can identify key molecular descriptors that are important for their inhibitory potency.
These models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent inhibitors. Descriptors such as molecular weight, logP, and electronic properties are often used in these models. The development of robust QSAR models can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.
Table 5: Common Descriptors in QSAR Models for Aminophosphonates
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
Emerging Research Directions and Future Innovations in R Amino Phenyl Methyl Phosphonic Acid Chemistry and Biology
Rational Design of Next-Generation Enzyme Inhibitors and Probes
The unique structural characteristics of [(R)-amino(phenyl)methyl]phosphonic acid, particularly its resemblance to the transition state of peptide bond hydrolysis, make it a valuable scaffold for the rational design of novel enzyme inhibitors. Its phenyl group allows for interactions with aromatic residues within enzyme active sites, while the amino and phosphonic acid groups can form key hydrogen bonds and electrostatic interactions. This has led to its exploration as an inhibitor for a variety of enzymes, most notably aminopeptidases. nih.gov
Researchers are actively designing next-generation inhibitors by modifying the core structure of this compound. These modifications aim to enhance binding affinity, selectivity, and pharmacokinetic properties. For example, substitutions on the phenyl ring can be used to probe and exploit specific pockets within an enzyme's active site, leading to more potent and selective inhibitors. nih.gov
Furthermore, the development of fluorescently labeled and siderophore-containing inhibitors based on similar phosphonic acid scaffolds highlights a promising direction for creating probes for biological imaging and diagnostics. nih.gov These probes could enable the visualization of enzyme activity in real-time and facilitate the detection of disease-related biomarkers. nih.gov Molecular modeling plays a crucial role in this design process, allowing for the prediction of binding modes and affinities, thus guiding synthetic efforts towards the most promising candidates. nih.gov
Exploration of Novel Biological Targets and Pathways
While the inhibitory activity of this compound and its analogs against aminopeptidases is well-documented, ongoing research is focused on identifying novel biological targets and pathways modulated by this class of compounds. nih.gov Given their structural similarity to amino acids, these compounds have the potential to interact with a wide range of proteins that recognize amino acids or peptides.
Recent studies have demonstrated the antibacterial properties of aminophosphonates, including activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound derivatives could be developed as novel antibiotics that target essential bacterial enzymes. The mechanism of action is believed to involve the inhibition of key enzymes in bacterial metabolic pathways.
Beyond infectious diseases, the ability of aminophosphonates to inhibit specific enzymes has positioned them as potential therapeutic agents for conditions such as cancer and osteoporosis. For instance, certain aminopeptidases are overexpressed in cancerous tissues and play a role in tumor growth and angiogenesis. nih.gov Inhibitors based on the this compound scaffold could therefore represent a targeted approach to cancer therapy. Further research is needed to fully elucidate the range of biological targets and to understand the downstream effects of inhibiting these targets in various disease models.
Development as Chiral Building Blocks for Complex Molecular Architectures
The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of more complex and stereochemically defined molecules. arkat-usa.org Enantiomerically pure amino acids are widely used in organic synthesis as starting materials for the construction of a diverse array of compounds, and this compound offers a unique phosphonate-containing variant. arkat-usa.org
The development of synthetic methodologies that utilize this chiral building block is an active area of research. For example, it can be incorporated into peptides to create peptidomimetics with altered conformational properties and enhanced stability towards enzymatic degradation. Its use in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, is also being explored.
The ability to use this compound as a starting material for the stereoselective synthesis of other complex molecules opens up new avenues for drug discovery and materials science. The development of robust and efficient synthetic routes to derivatives of this compound will be crucial for realizing its full potential as a versatile chiral building block.
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new bioactive compounds, this compound and its derivatives are being integrated into high-throughput screening (HTS) and combinatorial chemistry workflows. HTS allows for the rapid testing of large libraries of compounds against a specific biological target, while combinatorial chemistry enables the efficient synthesis of these libraries.
The development of robust HTS platforms is essential for identifying promising lead compounds. nih.gov These platforms often utilize biophysical methods, such as protein thermal shift assays, to identify compounds that bind to the target protein. nih.gov This approach can be more reliable than traditional enzyme activity assays, which are often plagued by false positives. nih.gov
By using this compound as a core scaffold, combinatorial libraries of related compounds can be synthesized with variations at different positions. For example, different substituents can be introduced on the phenyl ring or the amino group. These libraries can then be screened to identify compounds with improved potency, selectivity, or other desirable properties. This integrated approach of combinatorial synthesis and HTS significantly streamlines the drug discovery process.
Methodological Advancements in Asymmetric Synthesis and Characterization
The development of efficient and highly stereoselective methods for the synthesis of this compound and its derivatives is a key area of ongoing research. While classical resolution methods can be used to separate enantiomers, the focus has shifted towards asymmetric synthesis, which allows for the direct production of the desired enantiomer in high purity.
Several innovative approaches to the asymmetric synthesis of α-aminophosphonic acids have been reported. These include the use of chiral catalysts, such as chiral phosphoric acids, in reactions like the haloamination of olefins. mdpi.com Another promising strategy is the catalytic, stereoselective asymmetric transfer hydrogenation of α-oxo-phosphonates, which can yield highly enantioenriched α-hydroxyphosphonates that can then be converted to the corresponding α-aminophosphonic acids. researchgate.net
Advancements in analytical techniques are also crucial for the characterization of these chiral compounds. Chiral high-performance liquid chromatography (HPLC) is a key method for determining the enantiomeric purity of synthetic products. arkat-usa.org The continued development of both synthetic and analytical methodologies will be essential for advancing the chemistry and biology of this compound.
Q & A
Q. What are the established synthetic routes for [(R)-amino(phenyl)methyl]phosphonic acid, and how do reaction conditions influence enantiomeric purity?
The synthesis typically employs the phospha-Mannich reaction , involving hypophosphorous acid (H₃PO₂), an aldehyde (e.g., benzaldehyde), and a chiral amine to achieve stereoselectivity. Key parameters include:
- Catalyst selection : Chiral amines or organocatalysts to direct (R)-configuration formation .
- Solvent and temperature : Reactions in acetic acid at 60–80°C enhance yields by stabilizing intermediates like N-hydroxyalkyl species .
- Acid concentration : Higher acetic acid concentrations (≥50%) suppress side reactions, such as reductive N-methylation .
Alternative methods include hydrolysis of phenylphosphonate esters using HCl (35–37%) under reflux, though this lacks stereocontrol .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR spectroscopy : ¹H, ³¹P, and ¹³C NMR identify phosphonic acid groups and confirm stereochemistry. For example, ³¹P NMR peaks appear at δ 15–25 ppm for phosphonic acids .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., dimeric structures via P=O···H interactions) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA and mobile phases with chiral counterions (e.g., L-proline) .
Q. What biological activities are associated with this compound, and how are structure-activity relationships (SARs) evaluated?
This compound mimics α-amino acids , enabling enzyme inhibition (e.g., alkaline phosphatase) and antimicrobial activity. SAR studies focus on:
- Phosphonic acid group placement : Essential for binding to metal ions in enzyme active sites .
- Stereochemistry : (R)-enantiomers often show higher bioactivity than (S)-counterparts in antiviral assays .
- Derivatization : Modifying the phenyl group or amine substituents alters solubility and target specificity .
Advanced Research Questions
Q. How can stereoselective synthesis of the (R)-enantiomer be optimized to minimize racemization?
- Chiral auxiliaries : Use (R)-1-phenylethylamine to template enantioselective phosphorylation of imines .
- Low-temperature kinetics : Reactions below 40°C reduce thermal racemization .
- In situ monitoring : Real-time ³¹P NMR tracks intermediate formation to adjust reagent stoichiometry .
Recent advances include asymmetric organocatalysis with cinchona alkaloids, achieving >90% enantiomeric excess (ee) .
Q. What experimental strategies address contradictions in reported biological efficacy across studies?
Discrepancies often arise from:
- Purity issues : By-products like phosphonic acid dimers (detected via LC-MS) can skew bioassay results .
- Assay conditions : Variations in pH or metal ion concentrations (e.g., Zn²⁺) alter enzyme inhibition kinetics .
- Cell permeability : Lipophilic ester prodrugs (e.g., benzyl esters) enhance cellular uptake compared to free acids .
Standardized protocols for IC₅₀ determination (e.g., fixed pH 7.4, 25°C) improve cross-study comparability .
Q. How do ligand-surface interactions of this compound influence its application in nanomaterials?
The phosphonic acid group binds strongly to metal oxide surfaces (e.g., SiO₂, TiO₂) via chelation or hydrogen bonding , critical for:
- Nanoparticle functionalization : ³¹P solid-state NMR confirms ligand density and binding modes .
- Stability under harsh conditions : Phenyl groups enhance hydrophobicity, reducing ligand desorption in aqueous media .
Surface coverage is quantified using TGA-MS to correlate thermal decomposition with ligand loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
